molecular formula C22H42O2 B090614 Octadecyl methacrylate CAS No. 112-08-3

Octadecyl methacrylate

Cat. No. B090614
CAS RN: 112-08-3
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
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Patent
US04040970

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC(=C(C=C1)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the copolymer in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04040970

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC(=C(C=C1)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the copolymer in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04040970

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC(=C(C=C1)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the copolymer in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.